

# Early Research Findings on NPD926 (Saridegib/IPI-926): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NPD926   |           |
| Cat. No.:            | B1680004 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **NPD926** is not found in the public research literature. However, extensive research exists for a compound with a similar designation, IPI-926, also known as Saridegib. This document summarizes the early research findings for IPI-926, assuming it is the intended subject of inquiry.

### **Executive Summary**

Saridegib (IPI-926) is a semi-synthetic derivative of the natural plant alkaloid cyclopamine, developed as a potent, orally bioavailable antagonist of the Hedgehog (Hh) signaling pathway. [1][2] Early research demonstrated its ability to selectively inhibit the Smoothened (Smo) receptor, a critical component of the Hh pathway, leading to promising antitumor activity in preclinical models of Hh-dependent cancers such as medulloblastoma and pancreatic cancer. [1][3][4] Phase I clinical trials established a manageable safety profile and recommended Phase II dose.[3] However, subsequent Phase II studies in chondrosarcoma, myelofibrosis, and pancreatic cancer were discontinued due to lack of efficacy or detrimental effects.[5][6] This guide provides a detailed overview of the core preclinical and early clinical research on Saridegib.

## Core Mechanism of Action: Hedgehog Pathway Inhibition







The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several human cancers, where it can promote cancer cell proliferation, survival, and the maintenance of cancer stem cells.[3][7] Saridegib exerts its therapeutic effect by inhibiting this pathway.

The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the transmembrane receptor Patched (PTCH).[4] This binding relieves PTCH's inhibition of the G protein-coupled receptor, Smoothened (Smo).[4] The activation of Smo leads to a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that drive cell growth and proliferation.[3][4]

Saridegib is a potent and specific inhibitor of Smoothened.[7][8] By binding to Smo, Saridegib prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI-mediated target genes.[3]





Click to download full resolution via product page



**Caption:** Simplified Hedgehog Signaling Pathway and the inhibitory action of Saridegib (IPI-926).

### **Preclinical Research Findings**

Saridegib demonstrated potent activity in various preclinical cancer models.

#### **In Vitro Potency**

Saridegib showed high affinity and potent inhibition of the Smo receptor in cell-based assays. [3]

| Parameter                             | Value        | Reference |
|---------------------------------------|--------------|-----------|
| Smoothened Receptor Binding IC50      | 1.4 nmol/L   | [3]       |
| Cell-based Hh Pathway Inhibition EC50 | 5 - 7 nmol/L | [3]       |

#### **In Vivo Efficacy**

In an aggressive, genetically engineered mouse model of Hh-driven medulloblastoma, oral administration of Saridegib led to significant tumor reduction and a fivefold increase in lifespan compared to vehicle-treated mice.[4][9][10]

In genetically engineered mouse models of pancreatic cancer, which are characterized by a dense, fibrous stroma, Saridegib was shown to deplete this tumor-associated stroma.[7][11] This stromal depletion was hypothesized to increase the delivery and efficacy of coadministered chemotherapy agents like gemcitabine.[1][7]

#### **Clinical Research Findings**

Saridegib progressed into Phase I and Phase II clinical trials for various solid and hematologic malignancies.

#### Phase I Study in Solid Tumors



A first-in-human, dose-escalation study was conducted in patients with advanced solid tumors. [3]

| Parameter                        | Finding                                                                                                                            | Reference |
|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)     | 200 mg (2 of 6 patients experienced DLTs)                                                                                          | [3]       |
| Recommended Phase II Dose (RP2D) | 160 mg once daily (QD)                                                                                                             | [3]       |
| Pharmacokinetics (at RP2D)       | Tmax: 2-8 hours; t1/2: 20-40 hours                                                                                                 | [3]       |
| Common Adverse Events            | Reversible elevations in AST/ALT, fatigue, nausea, alopecia, muscle spasms                                                         | [3]       |
| Preliminary Efficacy             | Objective responses observed in 8 of 28 Hedgehog pathway inhibitor-naïve patients with basal cell carcinoma (BCC) at doses ≥130 mg | [3]       |

#### Phase Ib/II Studies in Pancreatic Cancer

- Combination with Gemcitabine: A Phase Ib study showed that Saridegib plus gemcitabine was generally well-tolerated, with a 31% partial response rate observed.[12] However, the subsequent Phase II trial was initiated but later developments in other trials impacted its continuation.[6][13]
- Combination with FOLFIRINOX: A Phase Ib study demonstrated that the addition of Saridegib to FOLFIRINOX was feasible with an objective response rate of 67%.[6][7] Despite these promising early results, the study was closed early following detrimental effects observed in a separate Phase II trial of Saridegib combined with gemcitabine.[6][7]

#### **Phase II Study in Myelofibrosis**



A Phase II study evaluated Saridegib in patients with myelofibrosis, based on preclinical data suggesting a role for the Hh pathway in fibrosis.[11] The study was discontinued as the level of clinical activity did not meet the pre-specified criteria for expansion.[5][14] While slight reductions in spleen size were noted in some patients, symptoms did not consistently improve. [11]

#### Phase II Study in Chondrosarcoma

A randomized, placebo-controlled Phase II trial in patients with metastatic or locally advanced chondrosarcoma was stopped prematurely.[5] A futility analysis concluded that treatment with Saridegib was similar to placebo and the trial would not meet its primary endpoint of progression-free survival.[5]

## Experimental Protocols Preclinical Medulloblastoma Efficacy Study Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Saridegib in a preclinical medulloblastoma model, as inferred from published studies.[4]



Click to download full resolution via product page

**Caption:** Generalized workflow for in vivo testing of Saridegib in a mouse medulloblastoma model.

#### **Phase I Clinical Trial Protocol**

The first-in-human study of Saridegib followed a standard 3+3 dose-escalation design.[3]

- Patient Population: Patients with solid tumors refractory to standard therapy.[3]
- Treatment Administration: Saridegib administered orally once daily in 28-day cycles.[3] A single dose was given 7 days prior to the first cycle to evaluate single-dose pharmacokinetics.[3]



- Dose Escalation: An accelerated titration schedule was used for initial cohorts, followed by a standard 3+3 design.[3]
- Primary Objectives: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile.[3]
- Secondary Objectives: To assess antitumor activity and pharmacodynamic effects (e.g., Gli1 levels in skin biopsies).[3]

#### Conclusion

Saridegib (IPI-926) was a potent, orally active inhibitor of the Hedgehog signaling pathway with a well-defined mechanism of action. Early preclinical data showed significant promise, particularly in Hh-driven cancers and in models of pancreatic cancer where it could modulate the tumor stroma. While Phase I studies established a tolerable safety profile and demonstrated clinical activity in basal cell carcinoma, subsequent Phase II trials in other indications were disappointing, ultimately leading to the discontinuation of its clinical development.[5] The story of Saridegib underscores the complexities of translating preclinical efficacy, particularly stromal modulation, into clinical benefit and highlights the challenges of targeting the Hedgehog pathway in broader cancer populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Saridegib Wikipedia [en.wikipedia.org]
- 3. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]







- 6. escholarship.org [escholarship.org]
- 7. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. clpmag.com [clpmag.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Research Findings on NPD926 (Saridegib/IPI-926): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680004#early-research-findings-on-npd926]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com